Tiacumicin B is a naturally occurring macrolide antibiotic initially isolated from the soil bacterium Dactylosporangium aurantiacum subsp. hamdenensis NRRL 18085. [] It is also known as Lipiarmycin A3 [, ] and Clostomicin B1. [] It is classified as an 18-membered macrocyclic glycoside, distinguished by its unique structural features including two sugar moieties (a rhamnose and a noviose) attached to the macrolactone core. [, ] Its role in scientific research stems from its potent antibacterial activity, particularly against Gram-positive bacteria like Clostridium difficile. [, ]
Fidaxomicin belongs to the class of antibiotics known as macrolides, characterized by a large lactone ring. It is classified as a polyketide antibiotic due to its complex structure, which arises from the polyketide synthesis pathway. The compound was first approved for clinical use in 2011 and is marketed under the brand name Dificid.
The synthesis of fidaxomicin has been approached through various methods, including total synthesis and semisynthetic modifications. A notable strategy involves a convergent synthesis that assembles key fragments of the molecule through glycosylation reactions.
Fidaxomicin's molecular formula is C₃₁H₃₉Cl₂N₃O₇, and its structure consists of a large macrolide ring with several sugar moieties attached. The compound features a dichlorohomoorsellinic acid core that plays a critical role in its interaction with bacterial RNA polymerase.
Fidaxomicin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:
Fidaxomicin exerts its antibacterial effect primarily by inhibiting bacterial RNA polymerase during transcription initiation. It binds to the enzyme's active site, preventing it from synthesizing RNA from DNA templates.
Fidaxomicin exhibits several important physical and chemical properties:
These properties are crucial for its formulation into oral dosage forms used in clinical settings.
Fidaxomicin's primary application is in treating infections caused by Clostridium difficile, particularly in patients who are intolerant or resistant to other treatments like vancomycin. Its narrow spectrum minimizes disruption to normal gut microbiota, reducing the risk of secondary infections.
Additionally, ongoing research explores fidaxomicin's potential against other bacterial pathogens through structural modifications that enhance its efficacy or broaden its spectrum of activity. Semisynthetic derivatives are being evaluated for their improved pharmacokinetic profiles and antibacterial potency against resistant strains .
The biosynthesis of fidaxomicin (tiacumicin B) in Dactylosporangium aurantiacum subsp. hamdenensis NRRL 18085 initiates with the assembly of an 18-membered macrocyclic lactone core, tiacumicinone. This process is orchestrated by a type I polyketide synthase (PKS) system encoded by four genes (tiaA1–tiaA4), which collectively harbor a loading module and eight elongation modules. The PKS machinery employs propionyl-CoA as the starter unit, extending the chain with malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units. Each module incorporates specific catalytic domains for keto reduction, dehydration, and enoyl reduction, enabling precise structural control. The terminal thioesterase domain catalyzes macrolactonization to release the aglycone tiacumicinone [3] [6].
Key features of the PKS system include:
Table 1: PKS Modules and Functions in Tiacumicinone Biosynthesis
Gene | Module | Domains | Extender Unit | Structural Contribution |
---|---|---|---|---|
tiaA1 | Loading | AT-ACP | Propionyl-CoA | Starter unit incorporation |
tiaA1 | 1 | KS-AT-KR-DH-ER-ACP | Methylmalonyl-CoA | C2 methyl group |
tiaA2 | 2–3 | KS-AT-KR-ACP / KS-AT-DH-ER-KR-ACP | Malonyl-CoA / Methylmalonyl-CoA | C4-OH, C6-OMe, C8–C9 unsaturation |
tiaA3 | 4–5 | KS-AT-ACP / KS-AT-KR-DH-ER-ACP | Ethylmalonyl-CoA / Methylmalonyl-CoA | C12-OMe, C16 ethyl branch |
tiaA4 | 6–8 | KS-AT-DH-ER-KR-ACP / KS-AT-KR-ACP / KS-AT-TE | Malonyl-CoA / Methylmalonyl-CoA | Macrolactonization |
Following aglycone formation, fidaxomicin undergoes sequential enzymatic tailoring to achieve its bioactive structure:
Glycosylation:
Halogenation:
Oxidation and Esterification:
Table 2: Tailoring Enzymes and Substrate Specificity
Enzyme | Function | Catalytic Mechanism | Position Modified | Essentiality for Activity |
---|---|---|---|---|
TiaG1 | Glycosyltransferase | Nucleotidyl transfer | C11-OH | Critical (loss reduces activity >90%) |
TiaG2 | Glycosyltransferase | UDP-rhamnose transfer | C20-OH | Critical |
TiaM | Dihalogenase | Electrophilic chlorination | C3′/C5′ of resorcylate | Required for target binding |
TiaS6 | Acyltransferase | Isobutyryl-CoA transfer | C4′′-OH of noviose | Modulates membrane permeability |
TiaP1 | Cytochrome P450 | C18 hydroxylation | Aglycone C18 | Final maturation step |
Genetic inactivation of tailoring genes generates diversified tiacumicin analogues:
Fidaxomicin production in Actinoplanes deccanensis YP-1 is highly sensitive to fermentation conditions. Key optimization strategies include:
Nutrient Composition:
Process Parameters:
Strain Engineering:
Table 3: Fermentation Optimization Impact on Fidaxomicin Yields
Strain/Strategy | Fermentation Scale | Key Modifications | Titer (mg/L) | Fold Increase |
---|---|---|---|---|
Wild-type YP-1 | Shake flask | Standard medium | 138 | Baseline |
OE-R1/WT (fadR1++) | 15-L bioreactor | Regulatory overexpression | 552 | 4.0× |
PA-13 (ARTP mutant) | 15-L bioreactor | ARTP mutagenesis + DMSO supplementation | 929 | 6.7× |
S. albus D7-VHb | 5-L bioreactor | Chassis engineering + VHb expression | 384 | 15.0×* |
PA-13 + methyltransferases | 15-L bioreactor | Methyltransferase overexpression | 3,949 | 28.6× |
*Compared to native YP-1 baseline
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